Cas no 1806769-39-0 (Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate)

Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate
-
- Inchi: 1S/C10H12F2N2O2/c1-2-16-9(15)4-6-3-8(13)7(5-14-6)10(11)12/h3,5,10H,2,4H2,1H3,(H2,13,14)
- InChI Key: AKEPQBFFPHNRRS-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C=C1N)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 239
- Topological Polar Surface Area: 65.2
- XLogP3: 1
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029076643-1g |
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate |
1806769-39-0 | 97% | 1g |
$1,534.70 | 2022-03-31 | |
Alichem | A029076643-250mg |
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate |
1806769-39-0 | 97% | 250mg |
$470.40 | 2022-03-31 | |
Alichem | A029076643-500mg |
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate |
1806769-39-0 | 97% | 500mg |
$855.75 | 2022-03-31 |
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate Related Literature
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate
Comprehensive Guide to Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate (CAS No. 1806769-39-0)
Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate (CAS No. 1806769-39-0) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique difluoromethyl group and an ethyl acetate moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and crop protection formulations.
The molecular structure of Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate includes a pyridine ring substituted with an amino group at the 4-position and a difluoromethyl group at the 5-position. The ethyl acetate side chain enhances its solubility and reactivity, making it suitable for various synthetic applications. This compound is particularly relevant in the development of fluorinated pharmaceuticals, a growing trend in medicinal chemistry due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms.
In recent years, the demand for fluorinated compounds like Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate has surged, driven by their applications in drug discovery and agrochemical innovation. The difluoromethyl group is known to improve the binding affinity of molecules to biological targets, making this compound a key building block in the design of new therapeutics. Additionally, its potential use in crop protection agents aligns with the global push for sustainable agriculture and reduced environmental impact.
From a synthetic perspective, Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate serves as a versatile intermediate. Its amino group allows for further functionalization through reactions such as acylation or alkylation, while the ethyl acetate moiety can be hydrolyzed to yield carboxylic acid derivatives. These properties make it a valuable tool for chemists working on heterocyclic compounds and fluorine-containing molecules, which are areas of high interest in both academic and industrial research.
The market for pyridine derivatives like Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate is expanding, with increasing investments in pharmaceutical R&D and agrochemical development. Companies are focusing on innovative synthesis routes to improve yield and purity, ensuring the compound meets the stringent requirements of regulatory agencies. Furthermore, the rise of green chemistry practices has prompted researchers to explore eco-friendly methods for producing such intermediates, reducing waste and energy consumption.
For researchers seeking high-quality Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate, it is essential to source the compound from reputable suppliers who adhere to strict quality control standards. Proper storage conditions, typically in a cool, dry environment, are crucial to maintain its stability and shelf life. As the scientific community continues to explore the potential of fluorinated pyridines, this compound is expected to play a pivotal role in advancing both medicinal chemistry and sustainable agriculture.
In summary, Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate (CAS No. 1806769-39-0) is a promising compound with diverse applications in drug development and agrochemical research. Its unique structural features, including the difluoromethyl group and ethyl acetate side chain, make it a valuable asset for synthetic chemists. With the growing emphasis on fluorine-containing compounds and sustainable chemistry, this molecule is poised to remain a focal point in scientific innovation for years to come.
1806769-39-0 (Ethyl 4-amino-5-(difluoromethyl)pyridine-2-acetate) Related Products
- 1369890-65-2((3-Fluoro-4-iodo-phenyl)-methyl-amine)
- 2171618-42-9(3-(4-chloro-2-cyanophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 109705-82-0(rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis)
- 951260-15-4(6-(dimethylamino)-4-methylpyridine-3-carboxylic acid)
- 2228250-30-2({1-(2,3-dihydro-1H-inden-1-yl)methylcyclopropyl}methanol)
- 1214906-01-0(3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)
- 168074-91-7(Schinicoumarin)
- 64987-08-2(ethyl 2-(2-aminothiazol-4-yl)-2-oxo-acetate)
- 1261231-69-9(N-Methyl-1-(thiophen-2-ylsulfonyl)piperidin-4-amine hydrochloride)
- 1367985-26-9(2-(5-methyl-1,2,4-thiadiazol-3-yl)acetic acid)




